molecular formula C19H16N4O B15211585 Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- CAS No. 787590-52-7

Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B15211585
CAS No.: 787590-52-7
M. Wt: 316.4 g/mol
InChI Key: GUYKQROZHKFJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl- is a fused heterocyclic compound featuring an imidazole ring fused to a pyrazine ring. The substitution pattern includes a 4-methoxyphenyl group at the 8-amino position and a phenyl group at the 3-position.

Properties

CAS No.

787590-52-7

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4O/c1-24-16-9-7-15(8-10-16)22-18-19-21-13-17(23(19)12-11-20-18)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,22)

InChI Key

GUYKQROZHKFJHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CN3C2=NC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multistep reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cyclization with tert-butyl isocyanide under iodine-catalyzed conditions . This method offers good yields and is efficient at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug screening .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, making it a candidate for Alzheimer’s disease research .

Medicine: The compound’s pharmacological properties, including anti-inflammatory and anticancer activities, make it a valuable candidate for drug development. It is being explored for its potential to treat various diseases, including cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and fluorescent dyes .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating Alzheimer’s disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the imidazo[1,2-a]pyrazine core critically influence physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Activities Evidence Source
Target Compound 8-N-(4-methoxyphenyl), 3-phenyl Not provided Adenine mimic, kinase inhibition (inferred)
Lanraplenib (6-(6-aminopyrazin-2-yl)-N-{4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}imidazo[1,2-a]pyrazin-8-amine) 6-aminopyrazine, 4-piperazinylphenyl 435.47 g/mol Tyrosine kinase inhibitor
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine 3-N-tert-butyl, 2-(4-nitrophenyl) Not provided Synthetic intermediate
6-Bromo-3-(methoxymethyl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine 6-bromo, 3-methoxymethyl, 8-N-methyl 271.11 g/mol Increased halogen reactivity
6-(1H-Indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine 6-indol-3-yl, 4-morpholinophenyl 410.48 g/mol Enhanced π-π stacking for target binding
  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with nitro or bromo substituents (electron-withdrawing) in other derivatives, affecting electronic density and binding interactions .

Q & A

Q. What are the key synthetic routes for preparing N-(4-methoxyphenyl)-3-phenylimidazo[1,2-a]pyrazin-8-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions (e.g., Buchwald-Hartwig amination for introducing the 4-methoxyphenyl group) .
  • Cyclization of intermediates using catalysts like iodine or palladium to form the imidazo[1,2-a]pyrazine core .
  • Purification via column chromatography or recrystallization to isolate high-purity products .

Critical parameters:

  • Temperature : Lower temperatures (e.g., 10°C) minimize side reactions during sensitive steps like amide bond formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Catalyst optimization : Pd(OAc)₂/Xantphos systems enhance coupling efficiency for aromatic substituents .

Q. Data example :

StepReaction TypeYield RangeKey Reference
1Cyclization60-75%
2Amination45-65%

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the imidazo[1,2-a]pyrazine core and substituents (e.g., 4-methoxyphenyl) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 281.31 g/mol) and detects impurities .
  • X-ray crystallography : Resolves co-crystal structures to confirm binding modes with biological targets (e.g., kinase domains) .

Q. Common pitfalls :

  • Overlapping signals in NMR due to aromatic protons (solved via 2D COSY/HSQC) .
  • Degradation during MS analysis (mitigated by rapid ionization methods) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl groups) impact kinase inhibition efficacy?

Answer:

  • Substituent effects :
    • 4-Methoxyphenyl : Enhances solubility and modulates electron density for kinase active-site interactions .
    • 3-Phenyl group : Stabilizes hydrophobic interactions in ATP-binding pockets (e.g., PTK6 inhibition) .

Q. Methodological approach :

  • SAR studies : Compare IC₅₀ values of analogs using kinase inhibition assays (e.g., ADP-Glo™) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities based on substituent size/charge .

Q. Data example :

AnalogSubstituentPTK6 IC₅₀ (nM)
Parent4-OCH₃12.5
A4-F8.2
B4-NO₂35.7

Source: Adapted from

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer: Potential causes :

  • Metabolic instability : The compound may undergo rapid hepatic clearance (e.g., cytochrome P450 oxidation) .
  • Solubility limitations : Poor aqueous solubility reduces bioavailability .

Q. Resolution strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve pharmacokinetics .
  • Formulation optimization : Use solid dispersions or co-crystals with cyclodextrins to enhance solubility .
  • Microsomal stability assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling .

Q. What computational methods are effective for predicting off-target interactions of this compound?

Answer:

  • Pharmacophore modeling : Matches compound features (e.g., hydrogen bond donors) against databases like ChEMBL to predict off-target kinases .
  • Molecular dynamics (MD) : Simulates binding stability to unintended targets (e.g., hERG channel) over 100 ns trajectories .
  • Machine learning : QSAR models trained on kinase inhibition datasets prioritize high-specificity analogs .

Validation : Cross-check predictions with panel-based kinase profiling (e.g., Eurofins KinaseProfiler®) .

Q. How can reaction scalability be improved without compromising purity?

Answer:

  • Flow chemistry : Continuous synthesis reduces batch variability and improves heat management for exothermic steps .
  • Green chemistry : Catalyst-free protocols (e.g., iodine-mediated cyclization) minimize metal contamination .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Case study : Scaling from 10 mg (lab) to 1 kg (pilot) achieved 85% yield using flow chemistry (Evid. 14).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.